molecular formula C21H26N2O5S2 B13485270 N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide

N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B13485270
M. Wt: 450.6 g/mol
InChI Key: ZEOGWXCBDKXZFK-UHFFFAOYSA-N
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Description

N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is a chemical compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a 3-azabicyclo[3.2.2]nonane core, a sulfonyl group, and a methoxyphenyl group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{3-azabicyclo[322]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors The key steps include the formation of the 3-azabicyclo[32Common reagents used in these reactions include sulfonyl chlorides, methoxyphenyl derivatives, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The sulfonyl and methoxyphenyl groups can undergo nucleophilic substitution reactions under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce amines or alcohols .

Scientific Research Applications

N-(5-{3-azabicyclo[32

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antiprotozoal agent, with activity against Plasmodium falciparum and Trypanosoma brucei

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases like malaria and sleeping sickness

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit key enzymes or proteins involved in the survival and replication of protozoal parasites. This inhibition disrupts essential cellular processes, leading to the death of the parasites .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 3-azabicyclo[3.2.2]nonane, such as:

  • N-methyl-6,9-diphenyl-3-azabicyclo[3.2.2]nonan-1-amine
  • 1-(N-methyl-N-((4-methyl-piperazin-1-yl)butylamino))-6,9-diphenyl-3-azabicyclo[3.2.2]nonane .

Uniqueness

What sets N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specific applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6 g/mol

IUPAC Name

N-[5-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)-2-methoxyphenyl]benzenesulfonamide

InChI

InChI=1S/C21H26N2O5S2/c1-28-21-12-11-19(13-20(21)22-29(24,25)18-5-3-2-4-6-18)30(26,27)23-14-16-7-8-17(15-23)10-9-16/h2-6,11-13,16-17,22H,7-10,14-15H2,1H3

InChI Key

ZEOGWXCBDKXZFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CCC(C2)CC3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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